(5-Methylthiophen-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (5-Methylthiophen-2-yl)methanol often involves complex reactions and precise conditions. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was achieved through reactions involving Grignard reagents and was characterized by NMR, IR, MS spectra, and X-ray diffraction crystallography, highlighting the intricate nature of synthesizing such compounds (Heng-Shan Dong & Guoyong Huo, 2009).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using advanced techniques like X-ray diffraction. For example, the structure of a related compound was determined to crystallize in the monoclinic space group, with specific unit cell parameters, illustrating the detailed analysis required to understand these molecules' molecular frameworks (Heng-Shan Dong & Guoyong Huo, 2009).
Chemical Reactions and Properties
Thiophene derivatives engage in a variety of chemical reactions, demonstrating a range of chemical properties. For instance, the reversible methanolysis of azomethine C=N in copper(ii) Schiff base complexes highlights the dynamic chemical behavior and the potential for various chemical transformations in the presence of methanol (Wuyu Zhang et al., 2016).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and crystalline structures, are crucial for their practical applications. The crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, a compound obtained unexpectedly from a condensation reaction involving (6-methylpyridin-2-yl)methanol, provides insights into the physical characteristics of these compounds (M. Percino et al., 2005).
Chemical Properties Analysis
The chemical behavior of thiophene derivatives can be quite diverse, as evidenced by their reactions with various reagents and under different conditions. For example, the reaction of sodium methoxide with 2-methoxy-5-methyl-3-nitrothiophene in methanol revealed the formation of Meisenheimer-type adducts, showcasing the reactivity and chemical versatility of thiophene derivatives (G. Consiglio et al., 1988).
Scientific Research Applications
Conversion in Hydrocarbon Synthesis
(5-Methylthiophen-2-yl)methanol is involved in the conversion of methanol to hydrocarbons, particularly in the formation of ethene and propene. Studies have investigated the reaction mechanism of this conversion over zeolite catalysts like H-ZSM-5. For example, Bjørgen et al. (2007) and Svelle et al. (2006) found that methylbenzenes are intermediates in a hydrocarbon pool-type mechanism, contributing to the formation of ethene and propene (Bjørgen et al., 2007) (Svelle et al., 2006).
Catalysis and Reactions
(5-Methylthiophen-2-yl)methanol also plays a role in various catalytic reactions. Qu et al. (2011) demonstrated its effectiveness in reactions with aldehydes to produce corresponding bis(thienyl)methanes (Qu et al., 2011). Additionally, Czerwiński et al. (1985) explored its electrochemical behavior in aqueous media, particularly its redox properties when used as an electrode for certain redox couples (Czerwiński et al., 1985).
Kinetic and Mechanistic Studies
Kinetic studies, like those conducted by Pasini et al. (2014), have used methanol as a reactant for carbonyl reduction, examining the efficiency and reaction mechanism involved (Pasini et al., 2014). Bailleul et al. (2020) utilized first principle molecular dynamics methods to understand the intrinsic reaction kinetics of methanol methylation reactions over zeolite catalysts (Bailleul et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(5-methylthiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWGNFISLHMUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335937 | |
Record name | (5-methyl-2-thienyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylthiophen-2-yl)methanol | |
CAS RN |
63826-59-5 | |
Record name | (5-methyl-2-thienyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Methylthiophen-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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